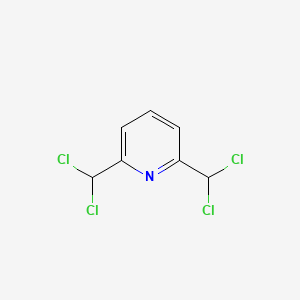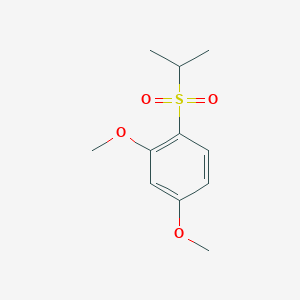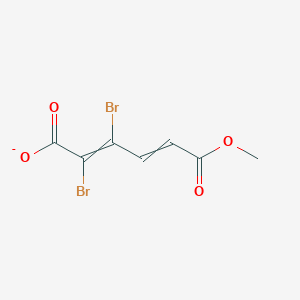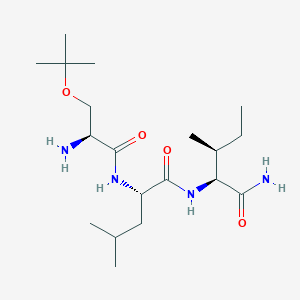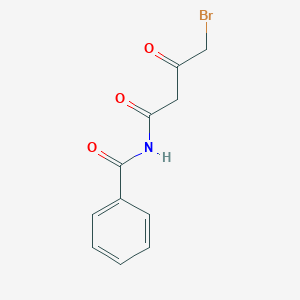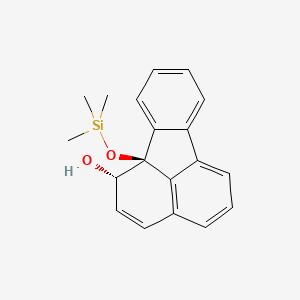
1-Fluoranthenol, 1,10b-dihydro-10b-((trimethylsilyl)oxy)-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoranthenol, 1,10b-dihydro-10b-((trimethylsilyl)oxy)-, trans- is a chemical compound with the molecular formula C19H20O2Si and a molecular weight of 308.4464 . This compound is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon, and features a trimethylsilyloxy group, which enhances its stability and reactivity .
Preparation Methods
The synthesis of 1-Fluoranthenol, 1,10b-dihydro-10b-((trimethylsilyl)oxy)-, trans- involves several steps. One common method includes the reaction of fluoranthene with a silylating agent, such as trimethylsilyl chloride, in the presence of a base like pyridine . The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Fluoranthenol, 1,10b-dihydro-10b-((trimethylsilyl)oxy)-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluoranthene derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Fluoranthenol, 1,10b-dihydro-10b-((trimethylsilyl)oxy)-, trans- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-Fluoranthenol, 1,10b-dihydro-10b-((trimethylsilyl)oxy)-, trans- exerts its effects involves interactions with molecular targets and pathways. The trimethylsilyloxy group enhances its stability and reactivity, allowing it to participate in various chemical reactions . The specific molecular targets and pathways depend on the context of its use, such as in biological or industrial applications .
Comparison with Similar Compounds
1-Fluoranthenol, 1,10b-dihydro-10b-((trimethylsilyl)oxy)-, trans- can be compared with other similar compounds, such as:
1-Fluoranthenol: Lacks the trimethylsilyloxy group, making it less stable and reactive.
1,10b-Dihydrofluoranthen-1-ol: Similar structure but without the silylating group.
Trimethylsilyloxy derivatives of other polycyclic aromatic hydrocarbons: These compounds share the trimethylsilyloxy group but differ in the core structure.
The uniqueness of 1-Fluoranthenol, 1,10b-dihydro-10b-((trimethylsilyl)oxy)-, trans- lies in its combination of the fluoranthene core and the trimethylsilyloxy group, which imparts specific chemical properties and reactivity .
Properties
CAS No. |
83291-52-5 |
|---|---|
Molecular Formula |
C19H20O2Si |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(1S,10bS)-10b-trimethylsilyloxy-1H-fluoranthen-1-ol |
InChI |
InChI=1S/C19H20O2Si/c1-22(2,3)21-19-16-10-5-4-8-14(16)15-9-6-7-13(18(15)19)11-12-17(19)20/h4-12,17,20H,1-3H3/t17-,19+/m0/s1 |
InChI Key |
XAZPAXOTXRZUBJ-PKOBYXMFSA-N |
Isomeric SMILES |
C[Si](C)(C)O[C@]12[C@H](C=CC3=C1C(=CC=C3)C4=CC=CC=C24)O |
Canonical SMILES |
C[Si](C)(C)OC12C(C=CC3=C1C(=CC=C3)C4=CC=CC=C24)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


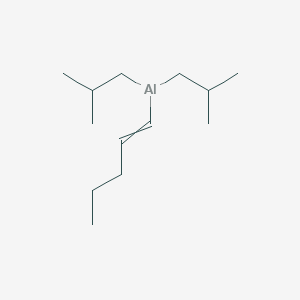
![(3E)-3-[(4-Methylphenyl)imino]butan-2-one](/img/structure/B14410568.png)
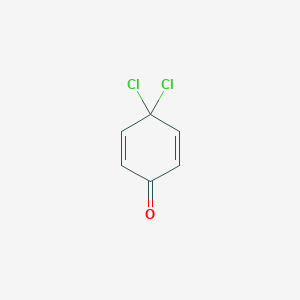

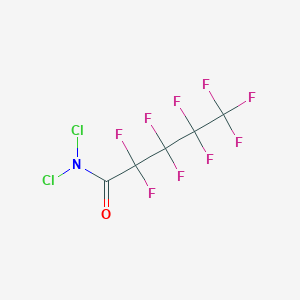
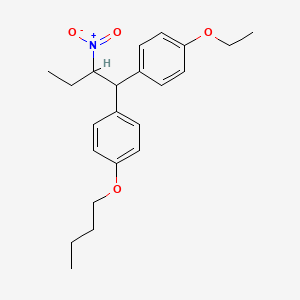

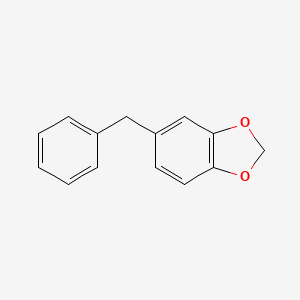
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-butyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14410606.png)
